

CAS number 59288-39-0 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Hydroxy-6-iodopyridine-3-carboxylic acid

Cat. No.: B1317664

[Get Quote](#)

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic Acid (CAS Number: 59288-39-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid (CAS Number: 59288-39-0). The information is compiled from various sources and presented in a structured format for ease of reference and comparison. This document also includes potential biological activities and relevant signaling pathways, along with generalized experimental protocols for the determination of key physicochemical parameters.

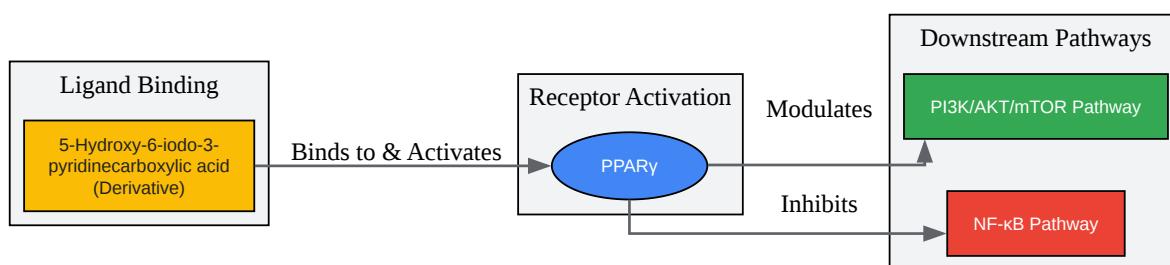
Chemical Identity

Identifier	Value
CAS Number	59288-39-0
Chemical Name	5-Hydroxy-6-iodo-3-pyridinecarboxylic acid
Synonyms	5-hydroxy-6-iodopyridine-3-carboxylic acid, 6- Iodo-5-hydroxynicotinic acid
Molecular Formula	C ₆ H ₄ INO ₃
Molecular Weight	265.01 g/mol
Appearance	White to off-white solid

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Property	Value	Source
Density	2.29 g/cm ³	Predicted
Boiling Point	442.505 °C at 760 mmHg	Predicted
pKa	3.17 ± 0.10	Predicted
Storage Temperature	2-8 °C	-

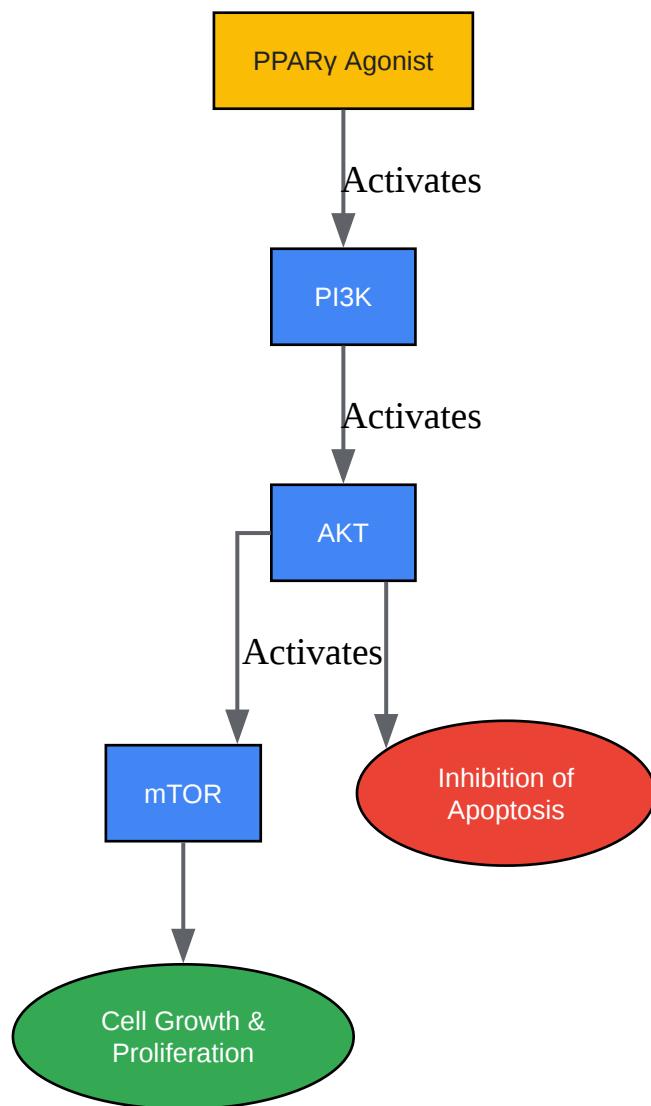

Note on Solubility: Specific quantitative solubility data for 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid in various solvents is not readily available in the literature. However, based on the properties of related pyridinecarboxylic acids like nicotinic acid, it is expected to have some solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and limited solubility in water.

Potential Biological Activity and Signaling Pathways

Recent research on pyridinecarboxylic acid derivatives suggests potential biological activity as modulators of key cellular signaling pathways. One study indicated that a similar derivative acts as a Peroxisome Proliferator-Activated Receptor gamma (PPAR γ) agonist. Activation of PPAR γ can, in turn, influence downstream pathways such as the PI3K/AKT/mTOR and NF- κ B signaling cascades, which are critical in cellular processes like proliferation, inflammation, and apoptosis.

PPAR γ Activation and Downstream Signaling

The binding of a 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid derivative to PPAR γ could initiate a signaling cascade with significant therapeutic implications.

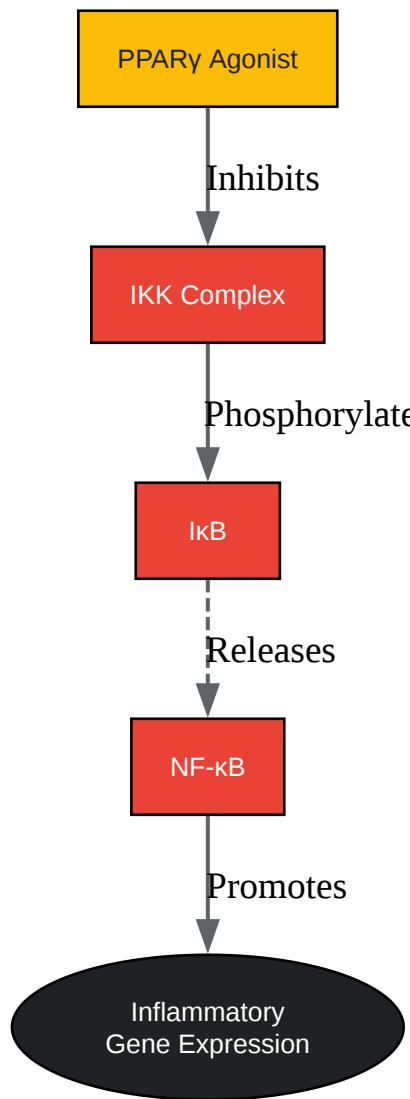


[Click to download full resolution via product page](#)

Caption: Ligand binding and subsequent modulation of downstream pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Modulation of this pathway by a PPAR γ agonist could have significant effects on cellular homeostasis.



[Click to download full resolution via product page](#)

Caption: Overview of the PI3K/AKT/mTOR signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation. Its inhibition by a PPARy agonist could represent a valuable anti-inflammatory mechanism.

[Click to download full resolution via product page](#)

Caption: Simplified representation of the NF-κB signaling pathway.

Experimental Protocols

While specific, validated experimental protocols for 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid are not publicly available, the following sections describe generalized methodologies adapted from studies on structurally similar compounds, such as nicotinic acid. These protocols can serve as a starting point for in-house validation.

Determination of Melting Point

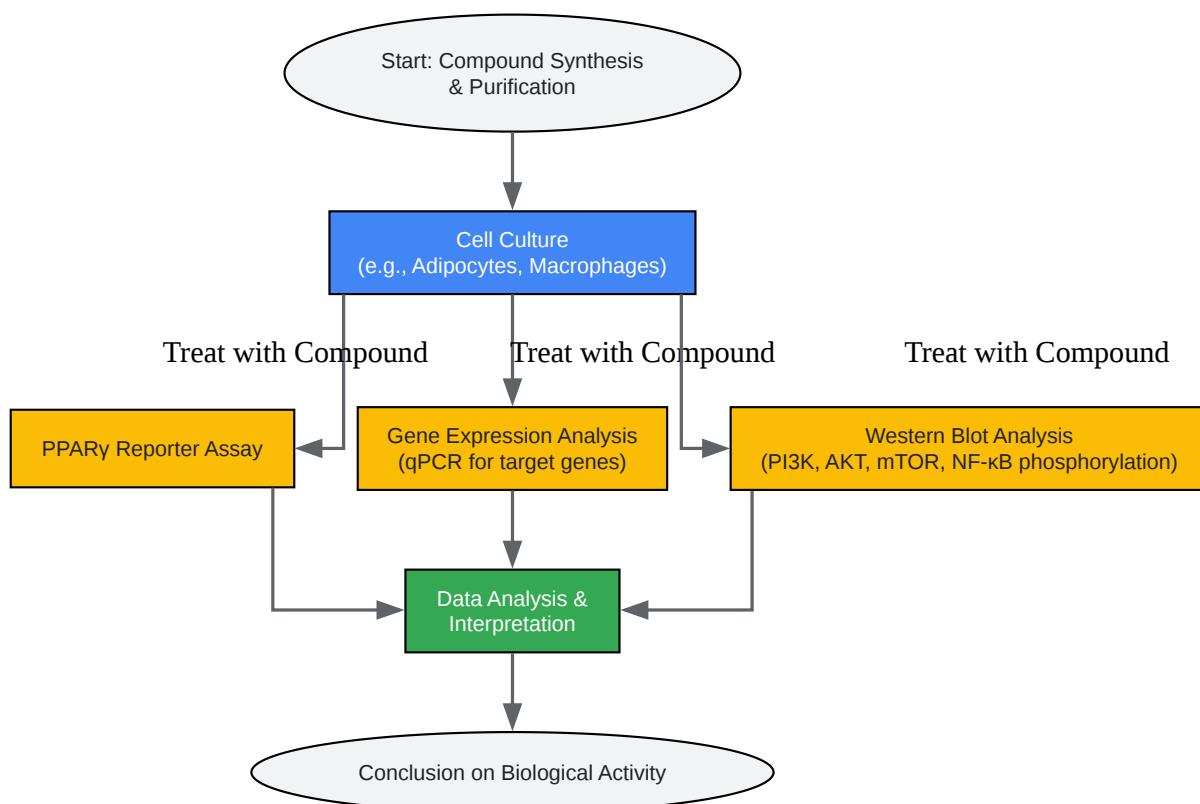
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:** A small amount of the crystalline 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Procedure:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The temperature is increased at a rapid rate initially until it is about 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.
 - The experiment is repeated at least three times to ensure reproducibility.

Determination of Solubility

Objective: To quantify the solubility of the compound in various solvents (e.g., water, ethanol, DMSO) at a specific temperature.


Methodology (Gravimetric Method):

- **Equilibrium Saturation:** An excess amount of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel.
- **Agitation:** The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to settle, and a clear aliquot of the saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

- Solvent Evaporation: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
- Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the container.
- Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L. This procedure is repeated for each solvent of interest.

Workflow for Biological Activity Screening

The following workflow outlines a general approach to investigate the potential biological activity of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid as a PPAR γ agonist.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing biological activity.

Disclaimer: The information provided in this document is for research and informational purposes only. The predicted values and generalized protocols should be experimentally verified. Researchers should consult relevant safety data sheets (SDS) before handling this chemical compound.

- To cite this document: BenchChem. [CAS number 59288-39-0 physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317664#cas-number-59288-39-0-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1317664#cas-number-59288-39-0-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com